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Compound of Interest

Compound Name: N-cyclopentyl-1H-pyrazol-4-amine

cat. No.: B3214975

An In-depth Technical Guide on N-cyclopentyl-1H-pyrazol-4-amine and its Derivatives for
Researchers and Drug Development Professionals

Introduction

N-cyclopentyl-1H-pyrazol-4-amine, with the confirmed IUPAC name N-cyclopentyl-1H-
pyrazol-4-amine, is a heterocyclic amine belonging to the pyrazole class of compounds.[1]
Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of
pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer
properties.[2][3] This technical guide provides a comprehensive overview of the synthesis,
potential biological activities, and relevant experimental protocols associated with N-
cyclopentyl-1H-pyrazol-4-amine and its structurally related analogs, which have been more
extensively studied. The information presented is intended for researchers, scientists, and
professionals involved in drug discovery and development.

Chemical Structure and Properties

The fundamental structure of N-cyclopentyl-1H-pyrazol-4-amine consists of a pyrazole ring
substituted with a cyclopentyl group at the N1 position and an amine group at the C4 position.
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Property Value Reference

N-cyclopentyl-1H-pyrazol-4-

IUPAC Name _ [1]
amine

Molecular Formula C8H13N3 [1]

Monoisotopic Mass 151.11095 Da [1]

SMILES C1CCC(C1)NC2=CNN=C2 [1]

INChl=1S/C8H13N3/c1-2-4-
InChl 7(3-1)11-8-5-9-10-6-8/h5- [1]
7,11H,1-4H2,(H,9,10)

Synthesis of N-Substituted Pyrazoles

While a specific synthetic protocol for N-cyclopentyl-1H-pyrazol-4-amine is not readily
available in the cited literature, general methods for the preparation of N-substituted pyrazoles
can be adapted. A common and direct approach involves the reaction of primary amines with a
diketone and an electrophilic amination reagent.

General Experimental Protocol for N-Substituted
Pyrazole Synthesis

A direct synthesis of N-substituted pyrazoles from primary amines has been reported, which
can be adapted for N-cyclopentyl-1H-pyrazol-4-amine.[4]

Materials:

Primary amine (e.g., cyclopentylamine)

1,3-diketone (e.g., 2,4-pentanedione)

Electrophilic amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine)

Solvent (e.g., Dimethylformamide - DMF)

Procedure:
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» To a solution of the primary amine (1.00 mmol) and the 1,3-diketone (1.10 mmol) in DMF
(5.0 mL), add the electrophilic amination reagent (1.50 mmol).

e Heat the reaction mixture at 80-85 °C for 1.5 hours.

 After cooling to room temperature, the reaction mixture is worked up. This typically involves
extraction with an organic solvent and purification by column chromatography on silica gel.

Biological Activities of Structurally Related Pyrazole
Derivatives

Due to the limited specific biological data for N-cyclopentyl-1H-pyrazol-4-amine, this section
focuses on the activities of structurally related N-substituted pyrazole amines that have been
investigated as potential therapeutic agents.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent and
selective inhibitors of CDK2, a key regulator of the cell cycle and a target for cancer therapy.[5]

[6]

Quantitative Data for a Representative CDK2 Inhibitor (Compound 15):[5][6]

Parameter Value

Target CDK2

Inhibitory Constant (Ki) 0.005 uM

Antiproliferative Activity (GI50) 0.127-0.560 uM (across 13 cancer cell lines)

Signaling Pathway:

The inhibition of CDK2 by these compounds leads to a reduction in the phosphorylation of the
retinoblastoma protein (Rb), causing cell cycle arrest at the S and G2/M phases and ultimately
inducing apoptosis in cancer cells.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b3214975?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37049714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096391/
https://pubmed.ncbi.nlm.nih.gov/37049714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096391/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3214975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Inhibits EoF

Re oblastoma
TR TOTYaTeS Protein (Rb Promotes
Leads to
B Activates S S-Phase (in cancer cells), -
clin E/A D 3 ———mmmee Apoptosis
€ i Progression pop

Click to download full resolution via product page

CDK2 Inhibition Pathway by Pyrazole Derivatives.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Inhibition
N-(1H-pyrazol-4-yl)carboxamide derivatives have been developed as inhibitors of IRAK4, a

critical kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors
(TLRs), making it a target for inflammatory diseases.[7][8]

Experimental Workflow for IRAK4 Inhibitor Screening:
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Compound Synthesis & Optimization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3214975?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/43540098
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://www.researchgate.net/publication/334604294_A_Review_on_Pyrazole_chemical_entity_and_Biological_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389898/
https://pubmed.ncbi.nlm.nih.gov/37049714/
https://pubmed.ncbi.nlm.nih.gov/37049714/
https://pubmed.ncbi.nlm.nih.gov/37049714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096391/
https://pubmed.ncbi.nlm.nih.gov/26403930/
https://pubmed.ncbi.nlm.nih.gov/26403930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468400/
https://www.benchchem.com/product/b3214975#n-cyclopentyl-1h-pyrazol-4-amine-iupac-name
https://www.benchchem.com/product/b3214975#n-cyclopentyl-1h-pyrazol-4-amine-iupac-name
https://www.benchchem.com/product/b3214975#n-cyclopentyl-1h-pyrazol-4-amine-iupac-name
https://www.benchchem.com/product/b3214975#n-cyclopentyl-1h-pyrazol-4-amine-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3214975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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